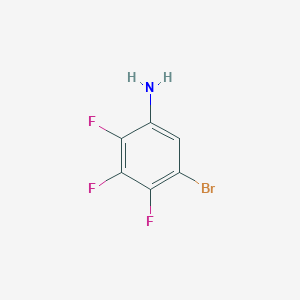

5-Bromo-2,3,4-trifluoroaniline

CAS No.:

Cat. No.: VC13445267

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrF3N |

|---|---|

| Molecular Weight | 225.99 g/mol |

| IUPAC Name | 5-bromo-2,3,4-trifluoroaniline |

| Standard InChI | InChI=1S/C6H3BrF3N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 |

| Standard InChI Key | WDBPUMXXDJUTNK-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)F)F)F)N |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)F)F)N |

Introduction

5-Bromo-2,3,4-trifluoroaniline is an organic compound with the molecular formula C₆H₃BrF₃N and a molecular weight of approximately 225.99 g/mol. This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, which also contains an amino group. The unique combination of these functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Methods

The synthesis of 5-Bromo-2,3,4-trifluoroaniline typically involves the bromination of 2,3,4-trifluoroaniline. A green synthesis method includes adding 2,3,4-trifluoroaniline and water into a reactor, followed by the addition of hydrobromic acid and hydrogen peroxide. This mixture is then reacted to obtain the target compound. Industrial production methods often involve similar steps but are optimized for large-scale production using continuous flow reactors and advanced catalysts to enhance efficiency and yield.

Applications in Research and Industry

This compound has a wide range of applications:

-

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

-

Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.

-

Medicine: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

-

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 5-Bromo-2,3,4-trifluoroaniline | C₆H₃BrF₃N | 225.99 g/mol | Presence of bromine and three fluorine atoms |

| 4-Bromo-2,3,5,6-tetrafluoroaniline | C₆H₂BrF₄N | 244.99 g/mol | Additional fluorine atom, different reactivity |

| 2,3,4,5-Tetrafluoroaniline | C₆H₂F₄N | 173.08 g/mol | No bromine atom, less reactive in certain substitutions |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 157.10 g/mol | Similar but without bromine, affecting reactivity |

Safety and Handling

Handling 5-Bromo-2,3,4-trifluoroaniline requires caution due to its potential toxicity. It is harmful if swallowed or in contact with skin, as indicated by hazard statements H302 and H312, respectively. Proper protective equipment and safety protocols should be followed when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume